2-{4-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine
Overview
Description
2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyridine and phenoxy groups are then introduced through nucleophilic substitution reactions, often using reagents like pyridine derivatives and phenols.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery and development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]pyridine: Similar structure but lacks the trifluoromethyl group.
2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-methylpyridine: Similar structure but has a methyl group instead of a trifluoromethyl group.
2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-chloropyridine: Similar structure but has a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
5-pyridin-2-yl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N4O2/c20-19(21,22)13-6-9-16(24-11-13)27-14-7-4-12(5-8-14)17-25-18(28-26-17)15-3-1-2-10-23-15/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUYKQZBUJIVSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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